molecular formula C14H11F2N3OS B2804796 N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide CAS No. 1385384-02-0

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B2804796
CAS No.: 1385384-02-0
M. Wt: 307.32
InChI Key: CKGOQOQRSREIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyano-(2,4-difluorophenyl)methyl group at the N-terminus and a 1,3-thiazol-4-yl moiety at the C-terminus (Figure 1).

  • Thiazole ring: Known for diverse biological roles, including antimicrobial and kinase inhibition.
  • Difluorophenyl group: Enhances metabolic stability and binding affinity via hydrophobic interactions.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3OS/c15-9-1-3-11(12(16)5-9)13(6-17)19-14(20)4-2-10-7-21-8-18-10/h1,3,5,7-8,13H,2,4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGOQOQRSREIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs are summarized in Table 1 , with comparisons based on substituents, molecular weight, and melting points.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound : N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide Not reported Not reported Not reported Cyano, 2,4-difluorophenyl, thiazol-4-yl
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 2-Amino-thiazol-4-yl, 1,3,4-oxadiazole, sulfanyl, 3-methylphenyl
7g () C₁₇H₁₉N₅O₂S₂ 389 149–199 2-Amino-thiazol-4-yl, 1,3,4-oxadiazole, sulfanyl, 2,6-dimethylphenyl
Compound 2 () C₂₅H₂₃F₃N₄O₂S 500.54 Not reported Furan-2-yl, trifluoromethylphenyl, 1,3-thiazol-4-yl
Compound in C₂₃H₂₀ClN₅O₃S 506.95 Not reported Chlorophenyl, methoxyphenyl, thiazol-2-yl sulfanyl
Key Observations:
  • Substituent Diversity: The target compound’s cyano-difluorophenyl group distinguishes it from analogs like 7c and 7g, which prioritize amino-thiazol and methylphenyl groups. These substituents influence lipophilicity and electronic profiles.
  • Molecular Weight : The target likely has a higher molecular weight (~400–450 g/mol estimated) compared to 7c and 7g , which may affect bioavailability.
(i) GLUT4 Modulation ()

Propanamide analogs, such as N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide, inhibit GLUT4 in multiple myeloma cells.

(ii) Antimicrobial Potential ()

Compounds 7c–7j exhibit structural motifs (thiazole, oxadiazole) associated with antimicrobial activity. The target’s thiazol-4-yl group may similarly interact with bacterial enzymes, though the cyano substituent could enhance resistance to enzymatic degradation.

(iii) Enzyme Inhibition ()

Compound 2 () and ’s derivatives target proteases or kinases via thiazole-mediated interactions. The target’s cyano group may act as a hydrogen bond acceptor, mimicking nitriles in kinase inhibitors like imatinib.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2,4-difluorobenzaldehyde with cyanoacetic acid to form the cyano-substituted intermediate.
  • Step 2 : Coupling with 3-(1,3-thiazol-4-yl)propanoyl chloride under Schotten-Baumann conditions.
  • Step 3 : Purification via column chromatography and recrystallization.
    Characterization is performed using 1H/13C NMR (to confirm regiochemistry of fluorine atoms and thiazole ring) and HPLC (purity >98%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve electronic environments of fluorophenyl and thiazole moieties. For example, thiazole protons appear as distinct doublets at δ 7.8–8.2 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to reference drugs like ciprofloxacin .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations and comparison to cisplatin .
  • Enzymatic Inhibition : Urease inhibition assays using jack bean urease and phenol-red indicator .

Advanced Research Questions

Q. How can structural analogs inform SAR studies for this compound?

  • Methodological Answer :

  • Analog Design : Replace fluorine atoms with chlorine or methoxy groups to assess electronic effects on bioactivity (e.g., chlorination enhances antimicrobial activity in analogs ).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like androgen receptors or urease active sites .
  • Key Findings : Fluorine atoms at 2,4-positions on the phenyl ring improve metabolic stability compared to non-fluorinated analogs .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin for cytotoxicity assays).
  • Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(4-fluorophenyl)-3-(benzothiazole) derivatives show variable anticancer activity due to electronic effects ).

Q. What strategies optimize bioavailability and pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Formulation Studies : Develop nanoemulsions or liposomal carriers to improve intestinal absorption.
  • ADMET Predictions : Use SwissADME or pkCSM to predict logP, CYP450 interactions, and blood-brain barrier penetration .

Q. How is thermal stability assessed for safe handling and storage?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic transitions (e.g., sharp endotherm at ~180°C indicates crystalline form).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C suggests stability under ambient conditions) .

Data Contradiction and Mechanistic Analysis

Q. How to investigate conflicting reports on cytotoxicity vs. therapeutic efficacy?

  • Methodological Answer :

  • Dose-Response Profiling : Perform assays across a wider concentration range (e.g., 0.1–100 µM) to identify therapeutic windows.
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis.
  • Comparative Analysis : Cross-reference with analogs like N-(3-nitrophenyl)-thiazole derivatives, which show lower cytotoxicity due to reduced electrophilicity .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Proteomics : Identify protein targets via affinity chromatography or pull-down assays.
  • Gene Expression Profiling : RNA-seq to detect pathways modulated by the compound (e.g., androgen receptor signaling for anti-cancer activity ).
  • In Silico Docking : Map binding poses to targets like HDAC or EGFR kinases using Glide or GOLD software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.